Clausenal

Natural product chemistry Carbazole alkaloid classification Structure-based procurement

Clausenal (1,8-dimethoxy-3-formylcarbazole; CAS not universally assigned; MeSH ID C093425) is a naturally occurring carbazole alkaloid first isolated from the leaves of Clausena heptaphylla (Rutaceae). Its structure was established as 1,8-dimethoxy-3-formylcarbazole through physical, chemical, and synthetic evidence, and it is recognized as the only known naturally occurring 1,8-dioxygenated carbazole alkaloid.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
Cat. No. B1245292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClausenal
Synonyms1,8-dimethoxy-3-formylcarbazole
clausenal
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC3=C2C=C(C=C3OC)C=O
InChIInChI=1S/C15H13NO3/c1-18-12-5-3-4-10-11-6-9(8-17)7-13(19-2)15(11)16-14(10)12/h3-8,16H,1-2H3
InChIKeyHYRVTVDOULJDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clausenal Procurement and Research Sourcing: A 1,8-Dioxygenated Carbazole Alkaloid from Clausena Species


Clausenal (1,8-dimethoxy-3-formylcarbazole; CAS not universally assigned; MeSH ID C093425) is a naturally occurring carbazole alkaloid first isolated from the leaves of Clausena heptaphylla (Rutaceae) [1]. Its structure was established as 1,8-dimethoxy-3-formylcarbazole through physical, chemical, and synthetic evidence, and it is recognized as the only known naturally occurring 1,8-dioxygenated carbazole alkaloid [2]. The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentrations (MICs) determined by agar dilution methodology [1]. Total synthesis has been achieved via palladium-catalyzed cyclodehydrogenation strategies, enabling both natural product isolation and synthetic sourcing for research procurement [3].

Why Clausenal Cannot Be Substituted by Generic Carbazole Alkaloids: The 1,8-Dioxygenation Imperative


Carbazole alkaloids isolated from Clausena, Murraya, and Glycosmis genera share a common tricyclic scaffold, yet their biological activity profiles diverge sharply based on the position and number of oxygen substituents on the carbazole ring system [1]. Clausenal is the only known naturally occurring 1,8-dioxygenated carbazole alkaloid—a substitution pattern that distinguishes it from all other in-class compounds such as clausenol (1-hydroxy-6-methoxy-3-methylcarbazole), clausine K (differing oxygenation and C-3 carboxyl substitution), and heptaphylline (1-hydroxy substitution with a prenyl group) [2]. This unique 1,8-dioxygenation pattern is not merely a structural curiosity but has synthetic implications: the synthesis of 1,8-disubstituted carbazoles requires special methodological attention distinct from that for 1,6- or 1,7-substituted congeners . Consequently, substituting clausenal with a generic 'carbazole alkaloid from Clausena' risks introducing a compound with a fundamentally different oxygenation pattern, which may exhibit divergent antimicrobial spectrum, solubility, and target engagement profiles. The quantitative evidence below substantiates why clausenal's specific substitution pattern matters for scientific selection.

Clausenal Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Carbazole Alkaloid Analogs


Structural Uniqueness: Clausenal as the Sole 1,8-Dioxygenated Carbazole Alkaloid Versus All Other Naturally Occurring Carbazoles

Clausenal is the only known naturally occurring carbazole alkaloid bearing the 1,8-dioxygenation pattern (specifically 1,8-dimethoxy substitution) [1]. In contrast, clausenol from Clausena anisata bears a 1-hydroxy-6-methoxy-3-methyl substitution pattern, heptaphylline bears a 1-hydroxy substitution with a C-4 prenyl group, clausine K bears a 1,7-dioxygenated pattern with a C-3 carboxyl group, and clauraila A bears a 1-methoxy substitution with a C-7 methoxy on ring C [2][3]. This 1,8-dioxygenation pattern is synthetically 'uncommon' and requires specialized palladium-catalyzed methodology distinct from that used for other regioisomers [1].

Natural product chemistry Carbazole alkaloid classification Structure-based procurement

Broad-Spectrum Antimicrobial Activity: Clausenal MIC Values Against Gram-Positive, Gram-Negative, and Fungal Pathogens

Clausenal demonstrates broad-spectrum antimicrobial activity with quantitative MIC values of 3 µg/mL against Staphylococcus aureus (Gram-positive), 6 µg/mL against Escherichia coli (Gram-negative), and 20 µg/mL against Pseudomonas aeruginosa (Gram-negative), as reported in the original isolation study by Chakraborty et al. (1995) and subsequently cited in the antimicrobial natural products literature [1][2]. The compound is also active against fungi [1]. In comparison, the structurally related carbazole alkaloid clausenol (1-hydroxy-6-methoxy-3-methylcarbazole) from Clausena anisata was reported to be active against Gram-positive and Gram-negative bacteria and fungi, but no specific MIC values were provided in the original isolation paper, precluding quantitative potency comparison [3].

Antimicrobial discovery Carbazole alkaloid bioactivity MIC determination

Synthetic Accessibility: Reduced-Step Total Synthesis of Clausenal Versus Earlier Multi-Step Routes

Fumagalli and Emery (2015) reported a total synthesis of clausenal via palladium(II)-catalyzed intramolecular C–H activation/C–C cross-coupling from formyldiarylamine precursors, achieving the natural product in fewer synthetic steps and similar overall yields compared to previously reported methods [1]. This Pd(acac)₂-catalyzed cyclodehydrogenation strategy was also applied to the synthesis of clauraila A and 6-methoxymurrayanine in the same study, enabling direct comparison of synthetic efficiency across three carbazole alkaloids [1]. Subsequently, Hernández-Benitez et al. (2017) developed an alternative palladium(0)-catalyzed aromatization/methylation followed by palladium(II)-catalyzed cyclization sequence that delivered clausenal alongside clauraila A, clausine P, and 7-methoxy-O-methylmukonal in good overall yields, with special attention to the uncommon 1,8-disubstituted carbazole scaffold . The Kishonti et al. (2020) study further refined the synthesis of clausenal and resolved structural assignment discrepancies by synthesizing two regioisomeric alternatives (1,5-dimethoxycarbazole-3-carbaldehyde and 2,5-dimethoxycarbazole-3-carbaldehyde) for direct spectroscopic comparison [2].

Total synthesis Carbazole alkaloid Palladium catalysis Process chemistry

Structural Verification and Quality Control: Resolution of Spectroscopic Discrepancies Between Natural and Synthetic Clausenal

The structural assignment of clausenal was questioned due to discrepancies between a synthetic sample and the isolated natural product with respect to ¹H NMR data and melting points. Kishonti et al. (2020) addressed this by synthesizing clausenal alongside two potential structural alternatives—1,5-dimethoxycarbazole-3-carbaldehyde and 2,5-dimethoxycarbazole-3-carbaldehyde—and systematically comparing their spectroscopic data with those reported for the natural isolate [1]. The investigation concluded that the original structural assignment of clausenal as 1,8-dimethoxycarbazole-3-carbaldehyde is most likely correct [1]. This stands in contrast to many other Clausena carbazole alkaloids (e.g., clauraila A, clausine P, heptaphylline) for which such rigorous regioisomeric verification has not been explicitly documented in the literature.

Structural elucidation Quality control Natural product authentication NMR spectroscopy

Natural Isolation Yield Benchmark: Clausenal Recovery from Clausena heptaphylla Leaves

In the original isolation study, clausenal was obtained in a yield of 55 mg from 1 kg of dried Clausena heptaphylla leaves, equivalent to 0.0055% (w/w) dry weight [1]. This isolation involved Soxhlet extraction with petrol followed by ethanol, and subsequent chromatographic purification [1]. For comparison, the isolation of the related carbazole alkaloid clausenol from Clausena anisata stem bark was reported without a corresponding yield figure in the original publication, making procurement planning from natural sources difficult for that compound [2]. The known isolation yield for clausenal enables researchers to estimate the biomass and extraction resources required for natural product sourcing.

Natural product isolation Phytochemistry Extraction efficiency

Optimal Application Scenarios for Clausenal Procurement Based on Quantitative Differentiation Evidence


Antimicrobial Screening Programs Requiring Quantitatively Benchmarkable Carbazole Alkaloids

Clausenal is the appropriate selection for antimicrobial discovery programs that require a carbazole alkaloid with published, quantitative MIC values against both Gram-positive (S. aureus, 3 µg/mL) and Gram-negative (E. coli, 6 µg/mL; P. aeruginosa, 20 µg/mL) bacteria as well as fungi [1][2]. Unlike clausenol—which has only qualitative reports of antimicrobial activity without specific MIC values—clausenal provides directly usable potency benchmarks for dose-response experimental design and for comparison with synthetic derivatives . This quantitative data availability reduces the need for preliminary MIC determination before initiating structure-activity relationship studies.

Synthetic Methodology Development Targeting 1,8-Dioxygenated Carbazole Scaffolds

Clausenal serves as the sole naturally occurring template for developing and validating synthetic methodologies aimed at the uncommon 1,8-dioxygenated carbazole scaffold [1]. Three independent total synthesis routes have been published (Fumagalli & Emery 2015; Hernández-Benitez et al. 2017; Kishonti et al. 2020), each employing different catalytic strategies (Pd(acac)₂-mediated cyclodehydrogenation; sequential Pd(0)/Pd(II) catalysis; and oxidative cyclization with regioisomeric verification) [2][3]. No other natural carbazole alkaloid offers this diversity of published synthetic routes specifically optimized for the 1,8-substitution pattern, making clausenal the compound of choice for laboratories developing new carbazole synthetic methodology.

Structural Authentication Reference Standard for Carbazole Alkaloid Quality Control

Clausenal is uniquely suited as a reference standard for carbazole alkaloid authentication because its structural assignment has been rigorously verified through the synthesis and spectroscopic exclusion of two regioisomeric alternatives (1,5-dimethoxycarbazole-3-carbaldehyde and 2,5-dimethylcarbazole-3-carbaldehyde) [1]. This level of structural verification documentation—explicitly ruling out plausible alternative structures—is not available for many other Clausena carbazole alkaloids. Laboratories requiring a well-characterized carbazole alkaloid as an analytical reference standard or for method validation should prioritize clausenal on this basis.

Natural Product Isolation Feasibility Assessment and Procurement Planning

For research groups evaluating whether to isolate clausenal from plant material or purchase it from synthetic sources, the published isolation yield of 55 mg per kg of dried Clausena heptaphylla leaves provides a critical feasibility benchmark [1]. This quantitative yield data—absent from the isolation reports of several related carbazole alkaloids—enables cost-benefit analysis comparing natural isolation versus synthetic sourcing, particularly for studies requiring milligram to gram quantities. The availability of both natural isolation protocols and multiple total synthesis routes offers procurement flexibility not available for many other minor carbazole alkaloids [2].

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